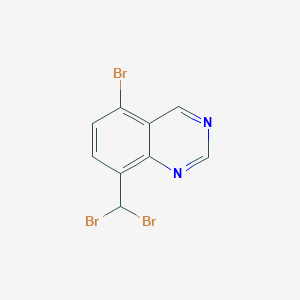
5-Bromo-8-(dibromomethyl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-8-(dibromomethyl)quinazoline is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazolines are known for their broad spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties . The addition of bromine atoms to the quinazoline structure can significantly alter its chemical and biological properties, making this compound an interesting compound for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-(dibromomethyl)quinazoline typically involves the bromination of quinazoline derivatives. One common method is the reaction of 5-bromoquinazoline with bromine in the presence of a suitable solvent and catalyst . The reaction conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for better control of reaction conditions and can improve the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-8-(dibromomethyl)quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of less brominated quinazoline derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups, such as amines or hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of quinazoline-2,4-dione derivatives, while substitution reactions can yield a variety of functionalized quinazoline compounds .
Scientific Research Applications
5-Bromo-8-(dibromomethyl)quinazoline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Bromo-8-(dibromomethyl)quinazoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Bromo-8-(dibromomethyl)quinazoline include other brominated quinazoline derivatives, such as 6-Bromoquinazoline and 8-Bromoquinazoline .
Uniqueness
What sets this compound apart is its unique substitution pattern, which can lead to distinct chemical and biological properties. The presence of multiple bromine atoms can enhance its reactivity and potential biological activities compared to other quinazoline derivatives .
Properties
CAS No. |
1445781-42-9 |
|---|---|
Molecular Formula |
C9H5Br3N2 |
Molecular Weight |
380.86 g/mol |
IUPAC Name |
5-bromo-8-(dibromomethyl)quinazoline |
InChI |
InChI=1S/C9H5Br3N2/c10-7-2-1-5(9(11)12)8-6(7)3-13-4-14-8/h1-4,9H |
InChI Key |
CGFBZQQAFATWRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=NC=NC2=C1C(Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















